Superior NF-κB Inhibitory Potency Relative to Tanzawaic Acid Analogs
Penicisteck acid F (Compound 2) demonstrates the most potent NF-κB inhibitory activity among a panel of 40 tanzawaic acid derivatives screened from Penicillium steckii SCSIO 41025 [1]. In a direct head-to-head LPS-induced NF-κB luciferase reporter assay, Penicisteck acid F inhibited NF-κB activation with an IC50 of 10.4 μM [2]. By comparison, the structurally related tanzawaic acid derivatives Compound 10 and Compound 15 from the same study exhibited IC50 values of 18.6 μM and 15.2 μM, respectively [2].
| Evidence Dimension | NF-κB inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 10.4 μM |
| Comparator Or Baseline | Compound 10 (tanzawaic acid derivative): 18.6 μM; Compound 15 (tanzawaic acid derivative): 15.2 μM |
| Quantified Difference | Penicisteck acid F is 1.79-fold more potent than Compound 10 and 1.46-fold more potent than Compound 15 |
| Conditions | LPS-induced NF-κB luciferase reporter assay in RAW264.7 cells |
Why This Matters
Superior potency at the molecular target level (NF-κB) provides a higher therapeutic window and justifies selection over less potent tanzawaic acid analogs for pathway-focused studies.
- [1] Chen, W., et al. Identifying Marine-Derived Tanzawaic Acid Derivatives as Novel Inhibitors against Osteoclastogenesis and Osteoporosis via Downregulation of NF-κB and NFATc1 Activation. Journal of Medicinal Chemistry, 2024, 67(3), 2079-2098. View Source
- [2] Chen, W., et al. Tanzawaic Acid Derivatives from the Marine-Derived Penicillium steckii as Inhibitors of RANKL-Induced Osteoclastogenesis. Journal of Natural Products, 2023, 86(2), 407-417. View Source
